molecular formula C7H15NO2S B11178399 3-Methyl-1-(methylsulfonyl)piperidine

3-Methyl-1-(methylsulfonyl)piperidine

Cat. No.: B11178399
M. Wt: 177.27 g/mol
InChI Key: LCTNPUZDOIMCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(methylsulfonyl)piperidine is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the methylsulfonyl group attached to the piperidine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(methylsulfonyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Another method involves the use of a [3+3] cycloaddition strategy, where a suitable precursor undergoes cyclization to form the piperidine ring with the methylsulfonyl group already attached .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Methyl-1-(methylsulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound without the methylsulfonyl group.

    3-Methylpiperidine: Lacks the sulfonyl group but has a similar piperidine ring structure.

    1-(Methylsulfonyl)piperidine: Similar structure but without the methyl group on the piperidine ring.

Uniqueness

3-Methyl-1-(methylsulfonyl)piperidine is unique due to the presence of both the methyl and methylsulfonyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

3-methyl-1-methylsulfonylpiperidine

InChI

InChI=1S/C7H15NO2S/c1-7-4-3-5-8(6-7)11(2,9)10/h7H,3-6H2,1-2H3

InChI Key

LCTNPUZDOIMCGM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.